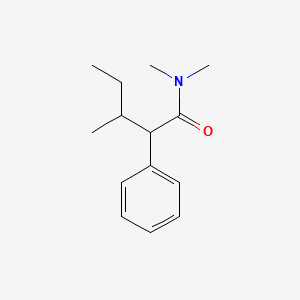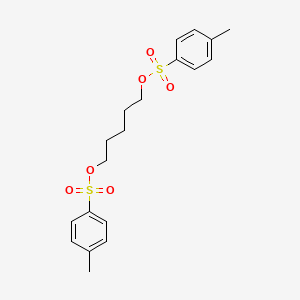
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of two methoxyphenyl groups attached to a butyn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its use in photophysical studies and as a precursor in organic synthesis.
1,2-Bis(4-methoxyphenyl)-2-ethoxy-3-butyn-2-OL:
Uniqueness
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is unique due to its combination of methoxy groups and a butyn-2-ol backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing molecules for targeted applications in chemistry and materials science.
Properties
CAS No. |
101789-81-5 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3 |
InChI Key |
DTIKVCDPRYGIFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)

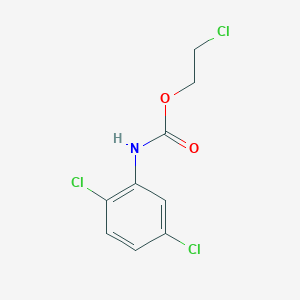
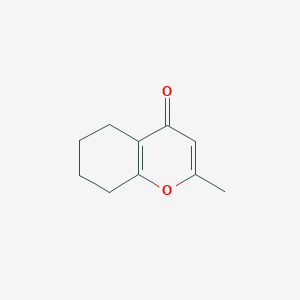

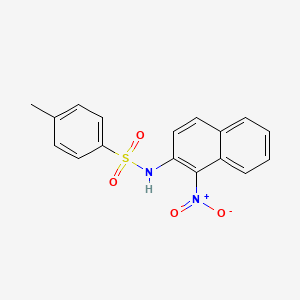
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)
